N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide
Description
Properties
CAS No. |
919103-47-2 |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-methyl-2-[(2-oxo-1,3-dihydroindol-6-yl)sulfanyl]benzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-17-16(20)12-4-2-3-5-14(12)21-11-7-6-10-8-15(19)18-13(10)9-11/h2-7,9H,8H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
JMFQOIFEZPRRSG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(CC(=O)N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Substituted Benzamide Intermediate
- Starting Material: 2-aminobenzoic acid or 2-bromobenzoic acid derivatives.
- Amidation: The carboxylic acid group is converted to the corresponding benzamide by reaction with methylamine or methylamine hydrochloride under coupling conditions (e.g., using coupling agents like EDCI, DCC, or via acid chloride intermediates).
- Functionalization: Introduction of a leaving group (e.g., halogen or sulfonate ester) at the 2-position to facilitate subsequent nucleophilic substitution.
Synthesis of 2-Oxo-2,3-dihydro-1H-indole Derivative
- The oxindole core is typically synthesized via cyclization of aniline derivatives with α-halo ketones or by oxidation of indoline precursors.
- Functionalization at the 6-position (adjacent to the nitrogen) is achieved by selective halogenation (e.g., bromination or chlorination) to provide a reactive site for sulfur nucleophiles.
Formation of the Sulfanyl Linkage
- Nucleophilic Substitution: The key step involves the reaction of the 6-halogenated oxindole with a thiolate anion derived from the benzamide intermediate.
- Thiolate Generation: The thiolate is generated by deprotonation of the thiol precursor or by direct substitution if the benzamide contains a thiol or sulfide group.
- Reaction Conditions: Typically carried out in polar aprotic solvents such as DMF or DMSO, at elevated temperatures (50–120 °C), often in the presence of a base like potassium carbonate or sodium hydride to facilitate nucleophilic attack.
- Alternative Coupling: Transition metal-catalyzed coupling (e.g., copper-catalyzed Ullmann-type coupling) can also be employed to form the C–S bond efficiently.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization is performed using NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure and purity.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-Bromobenzoic acid + Methylamine | Coupling agent (EDCI/DCC), solvent (DCM), RT | N-Methyl-2-bromobenzamide |
| 2 | Aniline derivative + α-halo ketone | Cyclization, heat | 6-Bromo-2-oxoindoline |
| 3 | N-Methyl-2-bromobenzamide + 6-Bromo-2-oxoindoline | Base (K2CO3), DMF, 80 °C | This compound |
| 4 | Purification | Chromatography/Recrystallization | Pure target compound |
Research Findings and Optimization
- Yield Optimization: Studies indicate that the use of polar aprotic solvents and strong bases improves the yield of the sulfanyl coupling step, minimizing side reactions such as elimination or over-oxidation.
- Catalyst Use: Copper(I) iodide with ligands (e.g., 1,10-phenanthroline) has been reported to enhance the C–S bond formation efficiency, reducing reaction times and increasing selectivity.
- Temperature Control: Maintaining moderate temperatures (70–90 °C) prevents decomposition of sensitive oxindole moieties.
- Purity: High purity (>98%) is achievable with careful chromatographic separation, critical for pharmaceutical or biochemical applications.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | DMF, DMSO, DCM | Polar aprotic solvents preferred for nucleophilic substitution |
| Base | K2CO3, NaH, Cs2CO3 | Facilitates thiolate formation |
| Temperature | 50–120 °C | Optimized to balance reaction rate and stability |
| Catalyst | CuI + ligand (optional) | Enhances C–S coupling efficiency |
| Reaction Time | 4–24 hours | Dependent on scale and catalyst presence |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides and indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-Methyl-2-((2-oxoindolin-6-yl)thio)benzamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to induce apoptosis by activating caspase enzymes, particularly caspase-3 . This leads to the programmed cell death of cancer cells, making it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Indole vs. Indazole : The target compound’s 2-oxo-dihydroindole group lacks the aromatic pyridine substitution seen in Axitinib’s indazole core. This difference may reduce VEGFR affinity but improve solubility due to the ketone group .
- Complexity : Nintedanib’s pyrrolopyridine-piperazine substituents enhance multi-kinase inhibition (FGFR, VEGFR), whereas the target compound’s simpler structure may limit its target spectrum .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles
Mechanistic Insights :
- Axitinib’s pyridinylethenyl group enhances hydrophobic interactions with VEGFR-2’s active site, while its indazole core improves metabolic stability compared to indole derivatives .
Biological Activity
N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C16H14N2O2S
Molecular Weight: 302.36 g/mol
CAS Number: 919103-47-2
The compound features a thioether linkage and an indole-derived moiety, which are critical for its biological activity. The presence of the sulfonyl group enhances its interaction with biological targets.
Research indicates that this compound exhibits anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation: The compound has shown significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Induction of Apoptosis: Studies have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells. Mechanistic studies suggest that it activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G1 phase, thereby preventing cancer cells from progressing through the cell cycle .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. Key findings from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Thioether linkage | Essential for binding to target proteins |
| Indole moiety | Contributes to cytotoxicity |
| Methyl group at nitrogen | Enhances lipophilicity and cellular uptake |
Modifications to the indole structure or the substitution pattern on the benzamide moiety can lead to variations in potency and selectivity against different cancer cell lines.
Study 1: Anticancer Activity
In a recent study, this compound was evaluated for its anticancer effects in vivo using xenograft models. The compound significantly reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, corroborating in vitro findings .
Study 2: Mechanistic Insights
Another study focused on elucidating the molecular mechanisms underlying the compound's effects on cancer cells. Using flow cytometry and Western blotting techniques, researchers demonstrated that treatment led to increased levels of cleaved caspase 3 and PARP, markers indicative of apoptosis . Additionally, gene expression analysis revealed modulation of several key pathways involved in cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling reactions between substituted indole and benzamide precursors. For example, microwave-assisted synthesis (as demonstrated for structurally similar compounds) can enhance reaction efficiency and yield . Optimization may include varying catalysts (e.g., palladium-based), solvents (DMSO or ethanol), and temperature gradients. Purification via column chromatography or recrystallization is critical to isolate the product .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Confirm purity via NMR and mass spectrometry.
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodology : The compound exhibits limited water solubility (<1 mg/mL) but dissolves in DMSO (35 mg/mL when warmed). For biological assays, prepare stock solutions in DMSO at 10 mM and dilute in culture media to avoid solvent toxicity (<0.1% DMSO final concentration). Sonication or heating (37–50°C) may improve dispersion .
- Validation : Measure solubility via UV-Vis spectroscopy or nephelometry.
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Complement with FTIR for functional groups (e.g., sulfanyl, carbonyl) and H/C NMR for proton/environment assignments .
- Data Interpretation : Compare experimental XRD patterns with computational models (e.g., density functional theory) to validate bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay models (e.g., kinase inhibition vs. cytotoxicity)?
- Methodology : Perform dose-response assays (e.g., IC determination) across multiple cell lines and kinase targets (VEGFR1–3, PDGFRβ). Use orthogonal validation methods:
- Biochemical Assays : Fluorescence polarization for kinase inhibition.
- Cellular Assays : Apoptosis markers (Annexin V) or proliferation assays (MTT).
Q. What computational strategies are effective for predicting the compound’s binding mode with tyrosine kinase targets?
- Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of VEGFR2 (PDB ID: 3DJ6) or PDGFRβ. Perform molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes .
- Validation : Compare predicted binding energies with experimental IC values. Mutagenesis studies can validate critical residues (e.g., ATP-binding pocket interactions) .
Q. How do polymorphic forms of the compound influence its pharmacological properties, and how can they be systematically analyzed?
- Methodology : Generate polymorphs via solvent evaporation (e.g., ethanol vs. acetonitrile) or temperature cycling. Characterize using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
